BenchChemオンラインストアへようこそ!

beta-D-GalNAc-(1->3)-D-Gal

Lectin-glycan interaction X-ray crystallography Carbohydrate recognition

beta-D-GalNAc-(1->3)-D-Gal (CAS 1774356-62-5; ChEBI:60298) is a glycosylgalactose disaccharide consisting of a non-reducing terminal β-D-N-acetylgalactosaminyl residue linked (1→3) to D-galactose at the reducing end. With molecular formula C₁₄H₂₅NO₁₁ and molecular weight 383.35 g/mol, this compound constitutes the terminal disaccharide epitope of globoside (Gb4, P antigen) and is a core structural element of the globo-series glycosphingolipids.

Molecular Formula C14H25NO11
Molecular Weight 383.35 g/mol
Cat. No. B12864338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-GalNAc-(1->3)-D-Gal
Molecular FormulaC14H25NO11
Molecular Weight383.35 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O
InChIInChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10-,11-,12+,13?,14+/m1/s1
InChIKeyIXWNIYCPCRHGAE-AOSOVIHDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-D-GalNAc-(1->3)-D-Gal Procurement Guide: Structural Identity, Purity Specifications, and Research Utility


beta-D-GalNAc-(1->3)-D-Gal (CAS 1774356-62-5; ChEBI:60298) is a glycosylgalactose disaccharide consisting of a non-reducing terminal β-D-N-acetylgalactosaminyl residue linked (1→3) to D-galactose at the reducing end [1]. With molecular formula C₁₄H₂₅NO₁₁ and molecular weight 383.35 g/mol, this compound constitutes the terminal disaccharide epitope of globoside (Gb4, P antigen) and is a core structural element of the globo-series glycosphingolipids [2]. Commercially available from specialist carbohydrate suppliers at ≥95% purity (confirmed by ¹H-NMR and MS), the compound is supplied as a white powder requiring storage at −20°C for long-term stability [3]. Its primary research applications center on lectin-binding studies, glycosyltransferase acceptor assays, bacterial adhesion investigations, and as a reference standard in glycan array and glycolipid analytics.

Why Gal-beta1-3-GalNAc (T-Antigen) Cannot Substitute for beta-D-GalNAc-(1->3)-D-Gal in Experimental Systems


The inverted monosaccharide sequence of beta-D-GalNAc-(1→3)-D-Gal relative to its closest isomer Gal-β1-3-GalNAc (Thomsen-Friedenreich or T-antigen) fundamentally alters its recognition by lectins, glycosyltransferases, and microbial adhesins. X-ray crystallographic studies demonstrate that the reversal of the sugar order changes which residue occupies the primary binding site of jacalin and redistributes the non-reducing sugar to a geometrically distinct secondary site [1]. This structural inversion also converts the compound from a high-affinity ligand for T-antigen-specific peanut agglutinin (PNA) into a ligand with a distinct recognition profile [2]. Furthermore, the anomeric configuration of the reducing-end galactose (free reducing end versus α-O-Me/α-O-Ser/Thr in natural T-antigen) affects multivalent display and carrier conjugation strategies. The β1-3 versus β1-4 linkage position within the GalNAc-Gal disaccharide pair additionally dictates bacterial adhesion: pulmonary pathogens bind GalNAc-β1-4Gal but not GalNAc-β1-3Gal (globoside) [3]. These orthogonal recognition properties mean that experimental outcomes obtained with T-antigen cannot be extrapolated to systems requiring the globoside-type terminal disaccharide.

Quantitative Differentiation Evidence for beta-D-GalNAc-(1->3)-D-Gal Against Closest Structural Analogs


GalNAc-β1-3Gal vs Me-α-T-Antigen: Reversed Primary-Site Occupancy in Jacalin Lectin Binding

Crystal structures of tetrameric jacalin in complex with GalNAcβ1-3Gal-α-O-Me and Me-α-T-antigen (Galβ1-3GalNAc-α-O-Me) reveal fundamentally different binding topologies. For GalNAcβ1-3Gal-α-O-Me, the reducing-end galactose occupies the primary binding site while the non-reducing GalNAc is positioned at secondary site B, interacting primarily through water bridges. In contrast, Me-α-T-antigen binds with GalNAc at the primary site and Gal at secondary site A, engaging hydrophobic interactions [1]. β-Substituted disaccharides experience severe steric clashes at secondary site A, forcing this topological rearrangement, which is further corroborated by β-(1→3)-linked digalactose and GlcNAc-β1-3Gal structures showing analogous distortion at the anomeric center and glycosidic linkage, resulting in higher internal ligand energies and lower lectin affinity [2].

Lectin-glycan interaction X-ray crystallography Carbohydrate recognition

ST3Gal II vs ST3Gal III: Exclusive Sialylation of GalNAc-β1-3Gal by ST3Gal II

Recombinant soluble ST3Gal II efficiently sialylates the disaccharide GalNAcβ1-3Gal in vitro to produce Neu5Acα2-3GalNAcβ1-3Gal, as confirmed by MALDI-TOF MS, enzymatic degradation, and 2D NMR spectroscopy. This represents the first successful sialyltransfer to the 3-position of GalNAc in any acceptor [1]. Critically, ST3Gal III does not catalyze sialyl transfer to the X2 pentasaccharide (GalNAcβ1-3Galβ1-4GlcNAcβ1-3Galβ1-4Glc) containing the same terminal disaccharide, establishing a clear enzyme selectivity boundary [1]. The Neu5Acα2-3GalNAc linkage formed by ST3Gal II is resistant to sialidases from Newcastle disease virus and Streptococcus pneumoniae but is cleaved by Arthrobacter ureafaciens and Clostridium perfringens sialidases [1].

Sialyltransferase specificity Enzymatic glycan synthesis Sialidase resistance

Bacterial Adhesion: GalNAc-β1-3Gal (Globoside) vs GalNAc-β1-4Gal (Asialo-GM2) in Pulmonary Pathogen Binding

In a thin-layer chromatography overlay assay with radiolabeled bacteria, multiple pulmonary pathogens—including Pseudomonas aeruginosa, Haemophilus influenzae, Staphylococcus aureus, Streptococcus pneumoniae, Klebsiella pneumoniae, and certain Escherichia coli—bind specifically to glycolipids containing internal or terminal GalNAc-β1-4Gal sequences (fucosylasialo-GM1, asialo-GM1, asialo-GM2). However, these same bacteria do not bind to globoside, which contains the terminal sequence GalNAc-β1-3Gal [1]. This demonstrates that the anomeric linkage position (β1-3 vs β1-4) within the GalNAc-Gal disaccharide is the critical determinant of bacterial recognition, and that terminal GalNAc alone is insufficient for binding [1].

Bacterial adhesion Glycosphingolipid receptor Host-pathogen interaction

Actinomyces Strain-Specific Receptor Recognition: Opposite Fourfold Modulation of Inhibitory Activity

The disaccharide epitope GalNAc-β1-3Gal-α-O-ethyl was evaluated in hemagglutination inhibition assays against two Actinomyces strains. When multivalently conjugated to albumin, the inhibitory activity of this disaccharide increased fourfold toward Actinomyces naeslundii strain 12104 but decreased fourfold toward Actinomyces viscosus strain LY7, relative to the monovalent hapten [1]. This bidirectional, strain-dependent modulation—a fourfold increase versus a fourfold decrease triggered by identical multivalent presentation of the same disaccharide—reveals that GalNAc-β1-3Gal recognition is mediated by distinct receptor fine specificities in closely related bacterial species [1].

Oral microbiology Bacterial adherence Glycoconjugate receptor

LgtA Glycosyltransferase: Enzymatic Synthesis of GalNAc-β1-3Gal Linkages with UDP-GalNAc Donor

The recombinant LgtA β-N-acetylglucosaminyltransferase from Neisseria meningitidis, expressed at high levels in Escherichia coli, exhibits notable donor promiscuity: in addition to its primary UDP-GlcNAc donor activity, LgtA accepts UDP-GalNAc and catalyzes the introduction of GalNAc in β1→3-linkage to both α- and β-galactoside acceptors at moderate rates [1]. Product analysis by 1D and 2D 400 MHz ¹H- and ¹³C-NMR spectroscopy confirmed the β1-3 linkage. This provides an enzymatic route for preparative synthesis of GalNAc-β1-3Gal disaccharides distinct from the chemical glycosylation strategies typically required for T-antigen (Galβ1-3GalNAc) synthesis [1].

Enzymatic glycosylation Preparative oligosaccharide synthesis Glycosyltransferase promiscuity

Blood Group P Antigen Globoside: Terminal GalNAc-β1-3Gal as Immunodominant Epitope

The human erythrocyte P blood group antigen (globoside, Gb4) was structurally identified as GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer, with the terminal GalNAc-β1-3Gal disaccharide forming the immunodominant epitope [1]. Serum antibodies affinity-purified on globoside-octyl-Sepharose specifically recognize glycolipids containing the terminal GalNAc-β1-3Gal motif, and anti-P autoantibodies from paroxysmal cold hemoglobinuria patients are inhibited by globoside but not by lactosylceramide or globotriaosylceramide (Gb3), which lack this terminal disaccharide [2]. In contrast, anti-T (anti-Thomsen-Friedenreich) antibodies recognize Galβ1-3GalNAc, demonstrating that the two disaccharide epitopes are serologically non-cross-reactive [1].

Blood group antigen Glycosphingolipid Immunohematology

High-Value Application Scenarios for beta-D-GalNAc-(1->3)-D-Gal Based on Verified Differentiation Evidence


Lectin Binding Specificity Mapping and Glycan Array Construction

Use beta-D-GalNAc-(1→3)-D-Gal as a structurally defined probe to distinguish lectins that recognize the globoside-type terminal disaccharide from those that recognize T-antigen (Galβ1-3GalNAc). As demonstrated by the jacalin co-crystal structures [Section 3, Evidence Item 1], the inverted sugar sequence produces distinct binding topologies. Incorporation of this compound into glycan microarrays enables unambiguous identification of GalNAc-β1-3Gal-specific lectins and antibodies, which cannot be achieved using T-antigen alone. This application is directly relevant for laboratories screening lectin specificity, characterizing immune lectin repertoires, or developing lectin-based diagnostic tools.

Enzymatic Synthesis of Sialyl-Globo-Series Glycans via ST3Gal II

Employ beta-D-GalNAc-(1→3)-D-Gal as the obligate acceptor substrate for ST3Gal II-catalyzed α2,3-sialylation to produce Neu5Acα2-3GalNAcβ1-3Gal [Section 3, Evidence Item 2]. The resulting sialoside carries a sialidase-resistant Neu5Acα2-3GalNAc linkage that cannot be generated using T-antigen (Galβ1-3GalNAc) as the acceptor, since ST3Gal II transfers to the Gal residue of T-antigen rather than GalNAc. This application enables chemoenzymatic synthesis of globo-series sialyl oligosaccharides for use as standards in mass spectrometry, as probes for siglec binding studies, or as intermediates in glycoconjugate vaccine development.

Bacterial Adhesion Negative-Control Standard for Pulmonary Pathogen Studies

Deploy globoside or its terminal disaccharide beta-D-GalNAc-(1→3)-D-Gal as a critical negative-control glycolipid in TLC overlay and microplate adhesion assays with P. aeruginosa, H. influenzae, S. aureus, and other pulmonary pathogens. As shown by Krivan et al. [Section 3, Evidence Item 3], these bacteria bind GalNAc-β1-4Gal but not GalNAc-β1-3Gal, making the correct disaccharide essential for demonstrating linkage-specificity of adhesion. Procurement of GalNAc-β1-3Gal rather than GalNAc-β1-4Gal ensures the validity of negative-control data in host-pathogen interaction research and anti-adhesion drug screening campaigns.

Strain-Level Discrimination Probe for Oral Actinomyces Microbiology

Utilize GalNAc-β1-3Gal-α-O-ethyl derivatives as a strain-discriminating probe in oral microbiology, as the multivalent conjugate produces opposite fourfold modulations of inhibitory activity between A. naeslundii 12104 (increase) and A. viscosus LY7 (decrease) [Section 3, Evidence Item 4]. This quantitative bidirectional response provides a functional assay for distinguishing Actinomyces strain receptor fine specificities, with direct relevance to oral biofilm research, coaggregation studies, and the development of targeted anti-adhesion strategies for dental plaque prevention.

Quote Request

Request a Quote for beta-D-GalNAc-(1->3)-D-Gal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.